

Biotin-PEG2-C1-aldehyde molecular weight and formula

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Compound of Interest

Compound Name: Biotin-PEG2-C1-aldehyde

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Technical Guide: Biotin-PEG2-C1-aldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Biotin-PEG2-C1-aldehyde**, a bifunctional linker molecule widely utilized in bioconjugation, proteomics, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

Biotin-PEG2-C1-aldehyde is characterized by a biotin moiety for high-affinity binding to streptavidin, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a reactive aldehyde group for covalent conjugation to primary amines.

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₂₇ N ₃ O ₅ S	[1]
Molecular Weight	373.47 g/mol	[1]
Appearance	White to off-white solid	[2]
Solubility	Soluble in water, DMSO, and DMF	[2]

Applications in Research and Drug Development

Biotin-PEG2-C1-aldehyde serves as a versatile tool for the site-specific labeling and conjugation of biomolecules. Its primary applications include:

- **PROTAC Synthesis:** This molecule is a commonly used linker in the synthesis of PROTACs. [1][3][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The aldehyde group of **Biotin-PEG2-C1-aldehyde** can be reacted with an amine-containing ligand for the target protein or the E3 ligase to form one part of the PROTAC structure.
- **Bioconjugation:** The aldehyde group readily reacts with primary amines on proteins, peptides, or other biomolecules via reductive amination to form a stable covalent bond.[5] This allows for the biotinylation of molecules for subsequent detection, purification, or immobilization using streptavidin- or avidin-based systems.[5]
- **Probe Development:** It is used to construct biotinylated probes for use in imaging and diagnostic assays.[5]
- **Affinity Studies:** The biotin moiety facilitates its use in avidin-biotin binding assays and pull-down experiments to study molecular interactions.[5]

Experimental Protocol: Biotinylation of a Protein via Reductive Amination

This protocol provides a general procedure for the covalent conjugation of **Biotin-PEG2-C1-aldehyde** to a protein with available primary amine groups (e.g., lysine residues or the N-terminus).

Materials:

- Protein of interest containing primary amines
- **Biotin-PEG2-C1-aldehyde**
- **Reaction Buffer:** Amine-free buffer, pH 5.0-6.5 (e.g., MES or HEPES buffer)

- Reducing Agent: Sodium cyanoborohydride (NaBH_3CN) or Sodium borohydride (NaBH_4)
- Quenching solution (e.g., Tris buffer)
- Purification system (e.g., size-exclusion chromatography or dialysis)

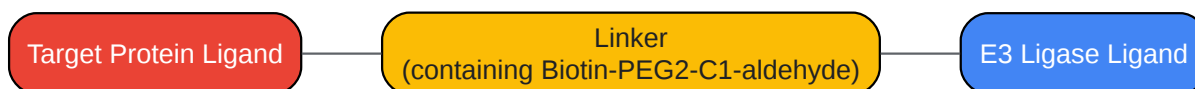
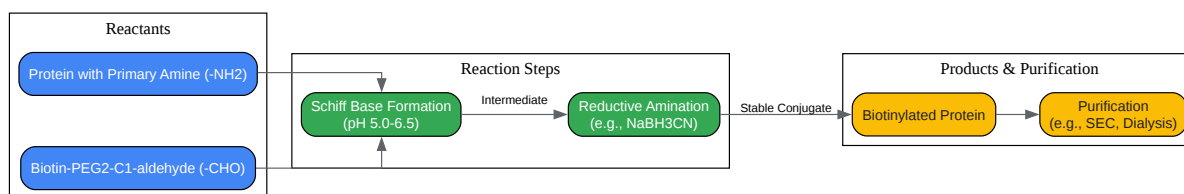
Procedure:

- Protein Preparation: Dissolve the protein to be labeled in the reaction buffer to a concentration of 1-5 mg/mL.
- **Biotin-PEG2-C1-aldehyde** Stock Solution: Prepare a stock solution of **Biotin-PEG2-C1-aldehyde** in an organic solvent like DMSO or DMF, or directly in the reaction buffer if solubility permits.
- Conjugation Reaction:
 - Add a 5- to 10-fold molar excess of **Biotin-PEG2-C1-aldehyde** to the protein solution.[\[2\]](#)
The optimal ratio may need to be determined empirically.
 - Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.[\[2\]](#)
- Reduction of Schiff Base:
 - Add the reducing agent (e.g., sodium cyanoborohydride) to the reaction mixture. The final concentration of the reducing agent should be in the range of 20-50 mM.
 - Continue the incubation for an additional 1-2 hours at room temperature or overnight at 4°C.[\[2\]](#) This step reduces the initially formed Schiff base to a stable secondary amine linkage.[\[2\]](#)
- Quenching the Reaction: Add a quenching solution, such as Tris buffer, to a final concentration of ~50 mM to consume any unreacted aldehyde.
- Purification: Remove excess, unreacted **Biotin-PEG2-C1-aldehyde** and byproducts from the biotinylated protein using size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).[\[2\]](#)

- Characterization: Confirm the successful biotinylation of the protein using appropriate analytical techniques, such as a HABA assay for biotin incorporation, mass spectrometry to determine the degree of labeling, or a Western blot followed by detection with streptavidin-HRP.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the biotinylation of a protein using **Biotin-PEG2-C1-aldehyde**.



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